![molecular formula C24H21N3O4 B1242800 2-(2,4-dimethoxyphenyl)-N'-[1-(2-furyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B1242800.png)
2-(2,4-dimethoxyphenyl)-N'-[1-(2-furyl)ethylidene]-4-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dimethoxyphenyl)-N-[1-(2-furanyl)ethylideneamino]-4-quinolinecarboxamide is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
- The metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a compound related to the chemical , have been studied for their pharmacological properties. Specifically, the 4-(4-hydroxy-3-methoxyphenyl) derivative showed anti-inflammatory effects in an adjuvant arthritic rat model (Baba et al., 1998).
Crystal Structure Analysis
- Research on the crystal structure of 2-amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, a compound structurally related to the chemical , highlights its complex crystalline characteristics. This includes the overlapping of atoms in the fused-ring system and its helical chain structure (Asiri et al., 2011).
Antibacterial Activity
- A study on N-Substituted Piperazinyl Quinolones, which share a similar quinoline structure, revealed that compounds with a 2-(2-furyl)-2-oxoethyl group attached to the piperazine ring demonstrated comparable antibacterial activity against staphylococci to reference drugs like norfloxacin and ciprofloxacin (Foroumadi et al., 1999).
Cytotoxic Activity
- A derivative of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione was synthesized and tested for its cytotoxic activity against various cancer cell lines. Some derivatives exhibited potent cytotoxicity, with IC(50) values less than 10 nM (Deady et al., 2003).
Antimicrobial Evaluation
- Quinoline derivatives, including those with a 4-methoxyphenyl component, have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacterial strains (Kumar et al., 2021).
Eigenschaften
Molekularformel |
C24H21N3O4 |
|---|---|
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
2-(2,4-dimethoxyphenyl)-N-[(E)-1-(furan-2-yl)ethylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C24H21N3O4/c1-15(22-9-6-12-31-22)26-27-24(28)19-14-21(25-20-8-5-4-7-17(19)20)18-11-10-16(29-2)13-23(18)30-3/h4-14H,1-3H3,(H,27,28)/b26-15+ |
InChI-Schlüssel |
OZFXSCQWJJTUKH-CVKSISIWSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC(=NC2=CC=CC=C21)C3=C(C=C(C=C3)OC)OC)/C4=CC=CO4 |
SMILES |
CC(=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=C(C=C(C=C3)OC)OC)C4=CC=CO4 |
Kanonische SMILES |
CC(=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=C(C=C(C=C3)OC)OC)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



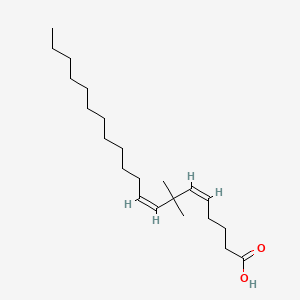
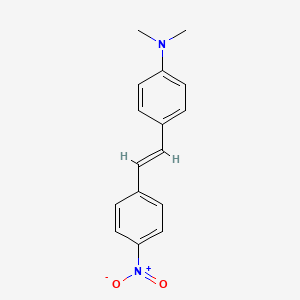
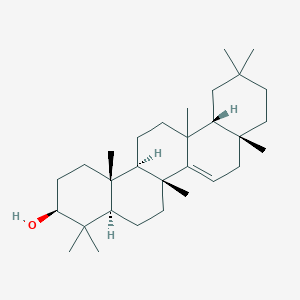


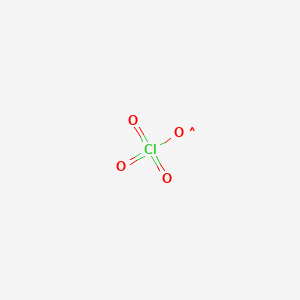
![2-[(Z)-[1-(4-chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine](/img/structure/B1242727.png)
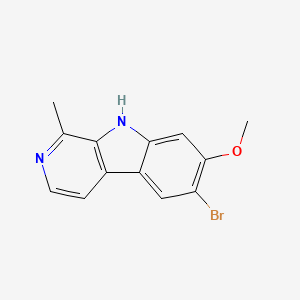
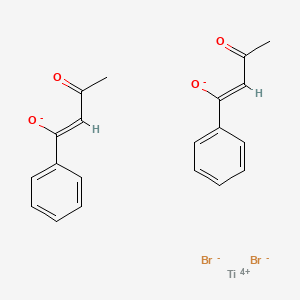
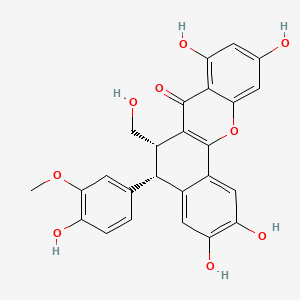
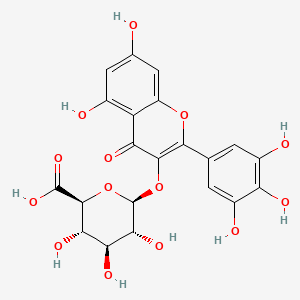
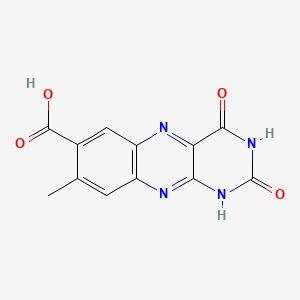
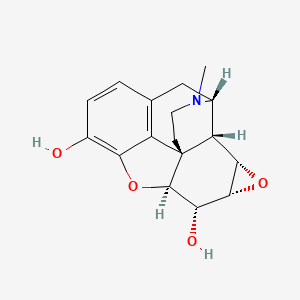
![[(E)-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethylideneamino] 4-(trifluoromethyl)benzoate](/img/structure/B1242737.png)